Methyl 18-methyleicosanoate
Description
Methyl 18-methyleicosanoate (CAS No. 65301-92-0) is the methyl ester of 18-methyl eicosanoic acid (CAS No. 36332-93-1), a branched-chain fatty acid with the molecular formula C21H42O2. The compound is characterized by a methyl branch at the 18th carbon of its 20-carbon backbone (eicosanoic acid derivative), giving it unique physicochemical properties compared to linear-chain esters . It is supplied as a crystalline solid with ≥95% purity and is stored at -20°C for long-term stability . This ester is structurally significant in lipid research, particularly in studies of branched-chain fatty acids (BCFAs) and their derivatives, which are prevalent in bacterial membranes and certain plant waxes .
Properties
Molecular Formula |
C22H44O2 |
|---|---|
Molecular Weight |
340.6 g/mol |
IUPAC Name |
methyl 18-methylicosanoate |
InChI |
InChI=1S/C22H44O2/c1-4-21(2)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22(23)24-3/h21H,4-20H2,1-3H3 |
InChI Key |
IOOSSZGDUSBSRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 18-methyleicosanoate typically involves the esterification of 18-methyleicosanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the transesterification of triglycerides containing 18-methyleicosanoic acid. This process involves the reaction of the triglycerides with methanol in the presence of a base catalyst like sodium methoxide, resulting in the formation of methyl esters and glycerol as a byproduct .
Chemical Reactions Analysis
Types of Reactions: Methyl 18-methyleicosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 18-methyleicosanoic acid or 18-methyleicosanone.
Reduction: Formation of 18-methyleicosanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 18-methyleicosanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 18-methyleicosanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, it may exert its effects through the activation or inhibition of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Differences
- Methyl Arachidate (Methyl Eicosanoate, CAS 1120-28-1): A linear 20-carbon saturated ester. Unlike this compound, it lacks branching, resulting in higher crystallinity and melting point .
- Methyl Behenate (Methyl Docosanoate, C23H46O2): A 22-carbon linear ester. Its longer chain length increases hydrophobicity and melting point compared to this compound .
- Methyl Oleate (C19H36O2, CAS 112-62-9): An 18-carbon monounsaturated ester. The cis double bond at C9 reduces melting point significantly compared to saturated or branched esters .
- Methyl Palmitoleate (C17H32O2): A 16-carbon monounsaturated ester. Shorter chain length and unsaturation make it more volatile and liquid at room temperature .
Physical Properties
Research Findings and Gaps
- Synthetic Pathways: this compound is synthesized via esterification of 18-methyl eicosanoic acid, a process shared with other methyl esters .
- Analytical Challenges : Differentiation from linear esters requires advanced techniques like GC-MS or NMR due to similar molecular weights .
- Data Limitations: Evidence lacks explicit melting points or thermodynamic data for this compound, highlighting a need for further experimental characterization .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing methyl 18-methyleicosanoate, and how can purity be optimized?
- Methodology : Synthesis typically involves esterification of 18-methyleicosanoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Post-reaction, purification via column chromatography or fractional distillation is critical. Purity optimization requires monitoring reaction kinetics (e.g., TLC, GC-MS) and ensuring anhydrous conditions to minimize hydrolysis side reactions. Characterization should include NMR (¹H/¹³C) for structural confirmation and GC-MS for purity assessment (>98% by area normalization) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral artifacts minimized?
- Methodology :
- NMR : Use deuterated solvents (e.g., CDCl₃) to avoid solvent peaks. Integrate DEPT-135 to distinguish CH₃, CH₂, and CH groups.
- IR : Focus on ester carbonyl stretches (~1740 cm⁻¹) and methyl branching signals (1380–1370 cm⁻¹).
- GC-MS : Employ splitless injection to reduce peak tailing. Calibrate using linear alkane standards for retention index alignment.
Artifacts (e.g., solvent residues) are minimized via rigorous drying (MgSO₄) and pre-column filtration .
Q. How should researchers assess the thermal stability of this compound under experimental conditions?
- Methodology : Perform thermogravimetric analysis (TGA) at 5°C/min under inert gas (N₂). Monitor decomposition onset temperature (T₀) and mass loss. Complement with differential scanning calorimetry (DSC) to detect phase transitions. For long-term stability, store samples in amber vials at –20°C and test for ester hydrolysis via periodic GC-MS analysis .
Advanced Research Questions
Q. How can discrepancies in reported NMR chemical shifts for this compound be resolved?
- Methodology :
- Source Validation : Cross-reference data with authenticated standards from peer-reviewed studies (e.g., Journal of Lipid Research).
- Experimental Replication : Repeat NMR under identical conditions (e.g., 500 MHz, CDCl₃).
- Artifact Analysis : Check for residual water (broad ~1.5 ppm peak) or oxidation byproducts (e.g., aldehydes at ~9–10 ppm).
Statistical tools (e.g., PCA) can cluster spectral data to identify outliers .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?
- Methodology :
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error Propagation : Calculate uncertainty in EC₅₀ values via bootstrapping (≥1000 iterations).
- Meta-Analysis : Combine datasets from multiple studies using random-effects models to address heterogeneity (e.g., RevMan software) .
Q. How do solvent polarity and branching position influence the chromatographic retention behavior of this compound?
- Methodology :
- HPLC Optimization : Test C18 columns with mobile phases of varying polarity (e.g., acetonitrile/water gradients).
- QSPR Modeling : Correlate retention times with molecular descriptors (e.g., logP, polar surface area).
- Branching Impact : Compare retention of 18-methyl vs. mid-chain methyl isomers to assess steric effects .
Data Presentation and Reproducibility
Q. What are best practices for presenting raw and processed data in publications?
- Guidelines :
- Raw Data : Include in appendices as .csv files with metadata (instrument settings, calibration dates).
- Processed Data : Use tables to summarize key results (e.g., retention indices, spectral peaks) with ±SD.
- Figures : Prioritize vector graphics (e.g., SVG) for chromatograms. Label axes unambiguously (e.g., "Intensity (a.u.)" vs. "Retention Time (min)") .
Q. How can researchers address conflicting bioactivity results across studies?
- Methodology :
- Systematic Review : Follow PRISMA guidelines to screen studies for bias (e.g., unblinded assays).
- Sensitivity Analysis : Test if conclusions hold when excluding outliers or low-quality data.
- Experimental Harmonization : Propose standardized protocols (e.g., fixed cell lines, uniform dosing intervals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
